1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione

Catalog No.
S12312200
CAS No.
M.F
C12H12FN3O2
M. Wt
249.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H...

Product Name

1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione

IUPAC Name

1-(2-aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

InChI

InChI=1S/C12H12FN3O2/c13-9-3-1-2-4-10(9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,5-6,14H2

InChI Key

JEMRWBFZYFACRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CCN)F

1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione is a pyrazine derivative characterized by its unique molecular structure, which includes a pyrazine ring substituted with an aminoethyl group and a fluorophenyl moiety. This compound exhibits significant potential in various biological applications due to its structural features, which allow it to interact effectively with biological targets.

The reactivity of 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione can be explored through various synthetic pathways. Notably, it can undergo nucleophilic substitutions and cyclization reactions. For instance, the reaction with ethylene diamine in dimethylformamide (DMF) yields novel derivatives through a series of rearrangements and transformations that enhance its pharmacological properties .

This compound has been investigated for its biological activities, particularly as an adenosine receptor antagonist. Such activity suggests potential applications in treating conditions related to adenosine signaling pathways, including inflammation and cancer. The presence of the fluorophenyl group is believed to enhance the binding affinity to biological targets .

Synthesis of 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available pyrazine derivatives.
  • Reagents: Common reagents include potassium carbonate and ethylene diamine, utilized in DMF as a solvent.
  • Procedure: The reaction mixture is stirred at room temperature until completion, monitored via thin-layer chromatography (TLC). The resulting product is isolated through filtration and recrystallization .

The primary applications of 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione lie in medicinal chemistry. Its properties make it a candidate for drug development targeting adenosine receptors. Additionally, it may have applications in research focused on neuropharmacology and oncology due to its ability to modulate biological pathways .

Interaction studies indicate that 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione interacts with various biological receptors, particularly adenosine receptors. These interactions can lead to downstream effects on cellular signaling pathways that influence cell proliferation and inflammatory responses. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .

Several compounds share structural similarities with 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-3-(4-fluorophenyl)-1H-quinoline-2,4-dioneQuinoline core with fluorophenyl substitutionExhibits anti-cancer properties
5-(3-chlorophenyl)-6-(2-methylsulfanylpyrimidin-4-yl)pyrazine-2,3-diaminePyrazine core with chlorophenyl and pyrimidinyl groupsInvestigated for antibacterial activity
5-(furan-2-yl)-6-pyridin-4-yl-3H-imidazo[4,5-b]pyrazineImidazo-pyrazine structurePotential use as a neuroprotective agent

These compounds demonstrate varying degrees of biological activity and structural diversity while sharing the pyrazine framework that characterizes 1-(2-Aminoethyl)-4-(2-fluorophenyl)pyrazine-2,3(1H,4H)-dione.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.09135480 g/mol

Monoisotopic Mass

249.09135480 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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